

# (S,R)-S63845 in vivo administration protocol for xenograft models

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An Application Note and Protocol for the In Vivo Administration of **(S,R)-S63845** in Xenograft Models

## Introduction

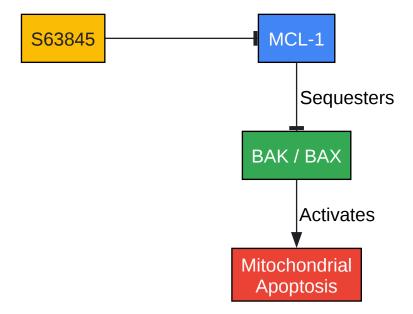
**(S,R)-S63845** is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4][5] MCL-1 is overexpressed in a variety of hematological and solid tumors, contributing to therapeutic resistance and tumor cell survival. S63845 has demonstrated significant anti-tumor activity as a single agent and in combination with other anti-cancer drugs in numerous preclinical cancer models. It functions by binding to the BH3-binding groove of MCL-1, which unleashes the pro-apoptotic proteins BAX and BAK, triggering the mitochondrial pathway of apoptosis.

This document provides a comprehensive guide for researchers on the in vivo administration of **(S,R)-S63845** in xenograft mouse models, summarizing established protocols, formulation methods, and experimental workflows from published studies.

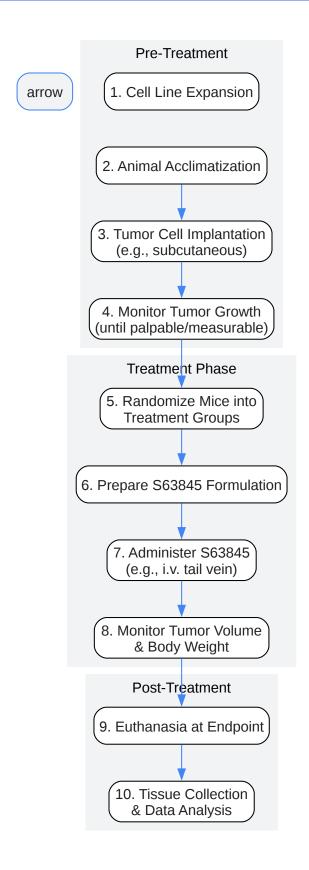
## Signaling Pathway of (S,R)-S63845

S63845 selectively inhibits MCL-1, a key pro-survival protein. This inhibition disrupts the sequestration of pro-apoptotic proteins BAK and BAX by MCL-1. Once released, BAK and BAX can oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.









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## References

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